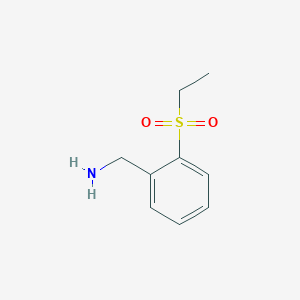

Benzenemethanamine, 2-(ethylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Benzenemethanamine, 2-(ethylsulfonyl)-", is a derivative of benzene with a sulfonyl functional group. This group is known for its significance in the synthesis of various organic compounds, particularly in the creation of sulfonamide-based drugs and other sulfonyl-containing heterocycles. The sulfonyl group is a versatile moiety in organic chemistry, often involved in reactions due to its electron-withdrawing nature, which can stabilize adjacent negative charges.

Synthesis Analysis

The synthesis of sulfonyl-containing benzene derivatives can be achieved through various methods. One such method involves the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, as described in the research. This process uses anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. The method is noted for its mildness and regioselectivity, producing high yields without the need for toxic reagents . Another approach for synthesizing sulfonyl-containing heterocycles is through the dilithiation of (isopropylsulfonyl)benzene, followed by reaction with various electrophiles to yield five-membered heterocycles .

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives has been elucidated using single-crystal X-ray diffraction. For instance, the crystal structure of 4-(4-aminophenylsulfonyl)benzenamine reveals that molecules are linked into polymers by hydrogen bonds, with the sulfonyl group bridging two aniline groups. The molecular packing is stabilized by both intermolecular and intramolecular hydrogen bonds, with the sulfonyl group's sulfur atoms exhibiting a distorted planar geometry .

Chemical Reactions Analysis

Sulfonyl benzene derivatives can participate in various chemical reactions. One notable reaction is the asymmetric Michael addition, where compounds like 1,1-bis(phenylsulfonyl)ethylene undergo conjugate additions with high enantioselectivity in the presence of bifunctional catalysts containing tertiary amine and thiourea groups . This reaction is significant for the synthesis of chiral molecules, which are important in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl benzene derivatives are influenced by the presence of the sulfonyl group. The crystal structure analysis provides insights into the geometric parameters such as bond lengths and torsion angles, which are crucial for understanding the reactivity and stability of these compounds. For example, the crystal structure of 1-(2-Pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene chloride ethanol solvate shows that the molecule forms hydrogen bonds with the chloride anion, indicating its potential for forming stable salts and solvates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

One prominent area of research involving similar sulfonyl compounds includes their use in the synthesis of various chemical structures. For example, ionic liquid catalytic systems that incorporate sulfonic acid functionalized imidazolium salts have been shown to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives in high yields at room temperature, using atmospheric air as a green oxidant (Khazaei et al., 2011). Similarly, photochemically induced radical alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions has been explored for the direct extension of carbon skeletons, illustrating the utility of sulfonyl compounds in synthetic organic chemistry (Amaoka et al., 2014).

Fluorescent Materials

In the field of luminescent materials, the development of novel architectures for green fluorophores based on sulfonyl compounds, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has been reported. This compound demonstrates high fluorescence emission and photostability, being solid-state emissive, water-soluble, and solvent- and pH-independent with significant quantum yields and Stokes shifts, highlighting the potential of sulfonyl compounds in the creation of fluorescent dyes and materials for imaging applications (Beppu et al., 2015).

Antibacterial Activity

The synthesis and examination of antibacterial activities of sulfonyl-containing compounds, such as 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, have been studied. These compounds were tested for their antibacterial properties, indicating the potential of sulfonyl derivatives in contributing to the development of new antibacterial agents (Gein et al., 2006).

Eigenschaften

IUPAC Name |

(2-ethylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCIHLZCHAUXLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625814 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 2-(ethylsulfonyl)- | |

CAS RN |

773045-56-0 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)